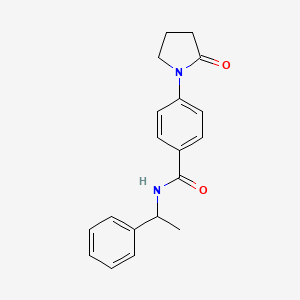

4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide, also known as OPB-9195, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound belongs to the family of benzamides and has been shown to possess various biochemical and physiological effects.

科学的研究の応用

4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide has been studied extensively for its potential therapeutic applications in various diseases. One of the major areas of research is cancer. This compound has been shown to inhibit the growth of cancer cells by blocking the activity of the proteasome, a cellular complex responsible for the degradation of proteins. This inhibition leads to the accumulation of misfolded and damaged proteins, ultimately leading to cell death. This compound has been shown to be effective against a variety of cancer types, including breast, prostate, and lung cancer.

Another area of research for this compound is neurodegenerative diseases. This compound has been shown to protect neurons from damage caused by oxidative stress and inflammation. This protective effect is thought to be due to the inhibition of the proteasome, which leads to the accumulation of proteins that have neuroprotective properties.

作用機序

The mechanism of action of 4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide involves the inhibition of the proteasome. The proteasome is a cellular complex responsible for the degradation of proteins. Proteins that are misfolded or damaged are targeted for degradation by the proteasome. This compound binds to the proteasome and blocks its activity, leading to the accumulation of misfolded and damaged proteins. This accumulation ultimately leads to cell death.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects. One of the major effects is the inhibition of the proteasome. This inhibition leads to the accumulation of misfolded and damaged proteins, which ultimately leads to cell death. This compound has also been shown to have anti-inflammatory properties, which may contribute to its neuroprotective effects.

実験室実験の利点と制限

One advantage of using 4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide in lab experiments is its specificity for the proteasome. This compound has been shown to selectively inhibit the proteasome, without affecting other cellular processes. This specificity allows researchers to study the role of the proteasome in various diseases, without interfering with other cellular processes.

One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to some cells at high concentrations. This toxicity may limit its use in certain experiments, and researchers must be careful to use appropriate concentrations of the compound.

将来の方向性

There are several future directions for research on 4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide. One area of research is the development of more potent and selective inhibitors of the proteasome. These inhibitors may have improved therapeutic potential and fewer side effects than this compound.

Another area of research is the study of the proteasome in various diseases. The proteasome has been implicated in a variety of diseases, including cancer and neurodegenerative diseases. Further research on the role of the proteasome in these diseases may lead to the development of new therapies.

Conclusion:

In conclusion, this compound is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. The compound inhibits the proteasome, leading to the accumulation of misfolded and damaged proteins and ultimately cell death. This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory and neuroprotective properties. While there are limitations to its use in lab experiments, this compound remains an important tool for studying the role of the proteasome in various diseases.

合成法

The synthesis of 4-(2-oxo-1-pyrrolidinyl)-N-(1-phenylethyl)benzamide involves the reaction of 4-aminobenzamide with 1-phenylethyl isocyanate and pyrrolidine-2,5-dione (Figure 1). This reaction results in the formation of this compound as a white crystalline solid with a melting point of 205-207°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

特性

IUPAC Name |

4-(2-oxopyrrolidin-1-yl)-N-(1-phenylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-14(15-6-3-2-4-7-15)20-19(23)16-9-11-17(12-10-16)21-13-5-8-18(21)22/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDVAFJSJKBAEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1H-benzimidazole](/img/structure/B5855123.png)

![2-hydroxy-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5855163.png)

![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5855167.png)

![N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5855175.png)

![N-{[(3-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5855181.png)

![N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B5855187.png)